trans-2,3-Dihydro-3-ethoxyeuparin

Beschreibung

BenchChem offers high-quality trans-2,3-Dihydro-3-ethoxyeuparin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,3-Dihydro-3-ethoxyeuparin including the price, delivery time, and more detailed information at info@benchchem.com.

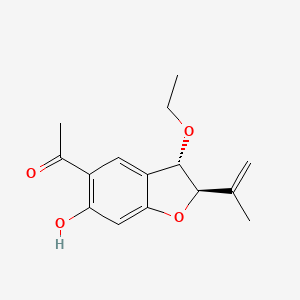

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJYTQXDJVGVND-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119244 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015698-14-2 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,3-Dihydro-3-ethoxyeuparin is a natural product belonging to the benzofuran (B130515) class of compounds.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, general experimental protocols for their determination, and a discussion of plausible biological signaling pathways based on the activity of related benzofuran derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar molecules.

Physicochemical Properties

Table 1: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin

| Property | Value | Source(s) |

| CAS Number | 1015698-14-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈O₄ | [1][2][3] |

| Molecular Weight | 262.30 g/mol | [3] |

| Appearance | Powder | [4] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Storage | Desiccate at -20°C | [2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of trans-2,3-Dihydro-3-ethoxyeuparin are not available in the reviewed literature. However, the following sections describe generalized and widely accepted methodologies for determining the melting point and solubility of related benzofuran and natural product compounds.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered trans-2,3-Dihydro-3-ethoxyeuparin is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if known from analogous compounds). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Understanding the solubility of a compound is crucial for its formulation, purification, and biological testing.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent to determine if it dissolves at a given temperature. This can be a qualitative assessment or a quantitative measurement.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Water bath or incubator

-

Analytical balance

-

Pipettes

Procedure (Qualitative):

-

Sample Preparation: Weigh a small, precise amount of trans-2,3-Dihydro-3-ethoxyeuparin (e.g., 1 mg) into a clean vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

-

Dissolution: Vortex the mixture for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

Heating (Optional): If the compound is not soluble at room temperature, the vial can be gently warmed (e.g., in a 37°C water bath) and sonicated to aid dissolution.[4] Any changes in solubility should be noted.

Workflow for Solubility Determination

Caption: A generalized workflow for the qualitative assessment of a compound's solubility.

Plausible Biological Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by trans-2,3-Dihydro-3-ethoxyeuparin is currently unavailable in the scientific literature. However, studies on related benzofuran derivatives provide insights into potential mechanisms of action. Benzofurans are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling cascades.[5][6]

Two prominent pathways that are frequently implicated in the biological activity of benzofuran derivatives are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5] These pathways are central regulators of inflammation, cell proliferation, and survival.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a plausible target for benzofuran derivatives.

NF-κB Signaling Pathway

Caption: A plausible mechanism where benzofuran derivatives may inhibit the NF-κB signaling pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of specific experimental data for trans-2,3-Dihydro-3-ethoxyeuparin necessitates the use of generalized protocols and hypothesized biological activities based on related compounds. Researchers should independently validate all experimental procedures and biological hypotheses.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-2,3-Dihydro-3-ethoxyeuparin - Immunomart [immunomart.com]

- 3. chemwhat.com [chemwhat.com]

- 4. trans-2,3-Dihydro-3-ethoxyeuparin | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Euparin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin (B158306), a naturally occurring benzofuran (B130515) derivative, has garnered significant attention in the scientific community due to its diverse pharmacological activities. Found in various plant species, particularly within the Eupatorium genus, this compound and its synthetic derivatives represent a promising scaffold for the development of novel therapeutic agents. The precise determination of the chemical structure of euparin and its analogues is paramount for understanding their structure-activity relationships (SAR) and for guiding the design of more potent and selective drugs. This technical guide provides an in-depth overview of the structural elucidation of euparin and its derivatives, focusing on the application of modern spectroscopic techniques. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Core Methodology: A Multi-Spectroscopic Approach

The structural elucidation of euparin and its derivatives relies on a synergistic combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach allows for the unambiguous determination of the molecular formula, connectivity of atoms, and stereochemistry of these complex molecules.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A suite of 1D and 2D NMR experiments is typically employed to gain a comprehensive structural understanding.

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

-

1D NMR Spectroscopy:

-

¹H NMR (Proton NMR): This experiment provides information about the chemical environment, number, and connectivity of protons in the molecule. Key parameters recorded include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

-

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, this experiment is less sensitive than ¹H NMR and often requires longer acquisition times.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate ¹H-¹H spin-spin coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of a molecule and for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is crucial for determining the relative stereochemistry of the molecule.

-

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

-

Ionization Techniques:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) may be weak or absent for some compounds.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺) with minimal fragmentation. It is particularly useful for determining the molecular weight of the parent compound.

-

-

Mass Analyzers:

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments.

-

-

Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the molecular ion) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways.

Structural Elucidation Workflow

The process of elucidating the structure of a novel euparin derivative typically follows a logical workflow, integrating data from various spectroscopic techniques.

Data Presentation: Euparin and a Key Derivative

To illustrate the application of these techniques, the following tables summarize the characteristic NMR and MS data for euparin and one of its derivatives, 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran.

Table 1: ¹H NMR Spectroscopic Data (ppm, J in Hz)

| Position | Euparin (in CDCl₃) | 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran (in CDCl₃) |

| Benzofuran Core | ||

| 3-H | 6.75 (s) | 3.20 (dd, J = 15.5, 8.0) |

| 4-H | 7.60 (s) | 7.55 (s) |

| 7-H | 7.05 (s) | 6.80 (s) |

| Substituents | ||

| 2-C(CH₃)₂ | 2.15 (s) | 1.25 (s), 1.30 (s) |

| 2-C=CH₂ | 5.40 (s), 6.00 (s) | - |

| 5-COCH₃ | 2.60 (s) | 2.55 (s) |

| 6-OH | 12.50 (s) | 12.45 (s) |

| 2-CH(OH) | - | 4.85 (dd, J = 8.0, 7.5) |

Table 2: ¹³C NMR Spectroscopic Data (ppm)

| Position | Euparin (in CDCl₃) | 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran (in CDCl₃) |

| Benzofuran Core | ||

| 2 | 155.0 | 92.5 |

| 3 | 105.0 | 32.0 |

| 3a | 120.0 | 118.0 |

| 4 | 128.0 | 127.5 |

| 5 | 115.0 | 114.0 |

| 6 | 160.0 | 162.0 |

| 7 | 100.0 | 98.0 |

| 7a | 165.0 | 164.0 |

| Substituents | ||

| 2-C(CH₃)₂ | 22.0 | 25.0, 26.0 |

| 2-C=CH₂ | 145.0, 110.0 | - |

| 5-COCH₃ | 205.0, 28.0 | 204.0, 27.0 |

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Euparin | ESI+ | 217.0813 [M+H]⁺ | 201, 189, 173 |

| 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran | ESI+ | 251.1283 [M+H]⁺ | 233, 215, 193, 177 |

Signaling Pathways and Logical Relationships

The structural features of euparin and its derivatives are directly linked to their biological activities. For instance, the presence and position of hydroxyl and acetyl groups can significantly influence their interactions with biological targets. The following diagram illustrates the relationship between structural modifications and potential biological outcomes.

Conclusion

The structural elucidation of euparin and its derivatives is a critical step in the journey from natural product discovery to the development of new medicines. A meticulous and integrated approach, combining various NMR and MS techniques, is essential for the unambiguous determination of their complex chemical structures. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers in this exciting field. A thorough understanding of the structural nuances of these compounds will undoubtedly pave the way for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

An In-depth Technical Guide on trans-2,3-Dihydro-3-ethoxyeuparin and its Structural Analogs

Disclaimer: Extensive searches for scientific literature on trans-2,3-Dihydro-3-ethoxyeuparin (CAS Number 1015698-14-2) did not yield specific data regarding its biological activity, mechanism of action, or detailed experimental protocols. The information presented in this guide is based on published research on the closely related parent compound, euparin (B158306), and the broader class of dihydrobenzofuran derivatives. This document serves as a technical overview of the potential biological activities and mechanisms that could be relevant for the compound of interest, intended for researchers, scientists, and drug development professionals.

Core Compound Information

trans-2,3-Dihydro-3-ethoxyeuparin is a derivative of euparin, a natural product belonging to the benzofuran (B130515) class of compounds. Its chemical structure suggests potential for a range of biological activities, drawing from the known properties of the dihydrobenzofuran scaffold.

| Property | Value | Source |

| CAS Number | 1015698-14-2 | N/A |

| Molecular Formula | C₁₅H₁₈O₄ | N/A |

| Molecular Weight | 262.30 g/mol | N/A |

| Synonyms | (-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-1-benzofuran-5-yl]ethanone | [1] |

| Chemical Class | Dihydrobenzofuran | N/A |

Potential Biological Activities of Structurally Related Compounds

Research on euparin and other dihydrobenzofuran derivatives has revealed a wide spectrum of pharmacological effects. These findings provide a foundation for investigating the potential therapeutic applications of trans-2,3-Dihydro-3-ethoxyeuparin.

Antiviral Activity

Euparin has demonstrated notable antiviral properties, particularly against poliovirus.[2] Studies on other benzofuran derivatives have identified them as broad-spectrum antiviral agents through the activation of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4]

Anti-inflammatory and Antioxidant Effects

The dihydrobenzofuran scaffold is associated with significant anti-inflammatory and antioxidant activities.[5] Euparin itself is a known inhibitor of reactive oxygen species (ROS).[2] The anti-inflammatory mechanism of some derivatives involves the inhibition of prostaglandin (B15479496) synthesis.[5]

Anticancer Properties

Various benzofuran derivatives have been investigated for their potential as anticancer agents.[6][7][8][9] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and HIF-1 pathways.[6][10]

Neurological and Psychiatric Effects

Euparin has been shown to possess antidepressant-like effects.[2] Research suggests this activity is mediated through the modulation of monoaminergic neurotransmitter systems and the SAT1/NMDAR2B/BDNF signaling pathway.[11] Additionally, certain dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), indicating potential applications in pain management and neuroinflammation.[12]

Other Biological Activities

The benzofuran class of compounds has also been associated with antifungal, antibacterial, analgesic, and antiarrhythmic properties.[13][14]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several signaling pathways may be relevant to the biological function of trans-2,3-Dihydro-3-ethoxyeuparin.

Antidepressant Activity of Euparin: A Potential Signaling Pathway

The antidepressant effect of euparin has been linked to the SAT1/NMDAR2B/BDNF signaling pathway.[11] A simplified representation of this proposed pathway is provided below.

Caption: Proposed signaling pathway for the antidepressant effect of euparin.

Experimental Protocols for Evaluating Biological Activity

While specific protocols for trans-2,3-Dihydro-3-ethoxyeuparin are unavailable, the following are general methodologies used to assess the biological activities of related benzofuran derivatives.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a compound required to inhibit viral plaque formation by 50% (EC₅₀).

Methodology:

-

Cell Culture: Vero cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the target virus (e.g., poliovirus).

-

Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 1% carboxymethylcellulose.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until viral plaques are visible.

-

Staining and Quantification: The overlay is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet. The number of plaques in each well is counted, and the EC₅₀ is calculated by comparing the plaque numbers in treated wells to those in untreated (control) wells.[15]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.[16]

Summary of Quantitative Data for Related Compounds

The following tables summarize key quantitative data from studies on euparin and other relevant benzofuran derivatives.

Table 1: Antiviral Activity of Euparin against Poliovirus [2]

| Virus Type | EC₅₀ (µg/mL) |

| Poliovirus 1 | 0.47 |

| Poliovirus 2 | 0.12 |

| Poliovirus 3 | 0.15 |

Table 2: Anti-inflammatory Activity of a Benzofuran-Heterocycle Hybrid (Compound 5d) [16]

| Assay | IC₅₀ (µM) |

| NO Production Inhibition | 52.23 ± 0.97 |

| Cytotoxicity (RAW 264.7 cells) | > 80 |

Conclusion and Future Directions

While direct experimental data for trans-2,3-Dihydro-3-ethoxyeuparin is currently lacking in the scientific literature, the known biological activities of its parent compound, euparin, and the broader class of dihydrobenzofuran derivatives suggest that it is a promising candidate for further investigation. The diverse pharmacological profile of this chemical family, including antiviral, anti-inflammatory, anticancer, and neurological effects, warrants a comprehensive evaluation of trans-2,3-Dihydro-3-ethoxyeuparin.

Future research should focus on:

-

In vitro screening: Assessing the activity of the compound in a broad range of assays targeting the aforementioned biological activities.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: Comparing the activity of trans-2,3-Dihydro-3-ethoxyeuparin with other euparin derivatives to understand the contribution of the ethoxy group at the 3-position.

The information compiled in this guide provides a solid foundation for initiating such research endeavors.

References

- 1. Euparin | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 8. Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Blueprint of Benzofurans: A Technical Guide to Their Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) derivatives represent a large and diverse family of heterocyclic compounds that are ubiquitous in nature.[1] Possessing a unique bicyclic structure, a fusion of benzene (B151609) and furan (B31954) rings, these molecules exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[2] This has positioned them as promising scaffolds in drug discovery and development. Understanding the intricate biosynthetic pathways that lead to the vast diversity of naturally occurring benzofurans is paramount for their targeted production and the bioengineering of novel derivatives with enhanced therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the biological origins of benzofuran compounds in plants, fungi, and bacteria. It details the key biosynthetic pathways, the enzymes that catalyze these intricate transformations, and the precursor molecules from which they are derived. Quantitative data on the natural abundance of these compounds are presented for comparative analysis, and detailed experimental protocols for key research methodologies are provided.

I. Biosynthesis of Benzofuran Compounds in Plants

Plants are a prolific source of benzofuran derivatives, which are primarily synthesized via the phenylpropanoid pathway. These compounds often function as phytoalexins, playing a crucial role in plant defense mechanisms.

The Phenylpropanoid Pathway: The Gateway to Benzofurans

The biosynthesis of most plant-derived benzofurans begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into various hydroxycinnamic acid derivatives, with p-coumaroyl-CoA being a central intermediate.

Biosynthesis of Moracins: A Case Study in 2-Arylbenzofurans

Moracins, a class of 2-arylbenzofurans predominantly found in mulberry (Morus species), are well-studied examples of plant-derived benzofurans.[2] Their biosynthesis is a complex process involving stilbene (B7821643) synthases, prenyltransferases, and cytochrome P450 monooxygenases.[2]

A putative biosynthetic pathway for moracins has been proposed based on transcriptome analysis and in vitro enzymatic assays in Morus alba.[2][3]

Figure 1: Putative biosynthetic pathway of moracins in Morus alba.

Key Enzymatic Steps in Moracin Biosynthesis:

-

Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA ligase (4CL): These enzymes catalyze the initial steps of the phenylpropanoid pathway, converting L-phenylalanine to p-coumaroyl-CoA.

-

Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resveratrol.[4]

-

Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are proposed to be involved in the hydroxylation of resveratrol to oxyresveratrol and the subsequent oxidative cyclization of the stilbene to form the benzofuran core of moracin M.[2] The exact mechanism of this crucial ring formation is still under investigation but is thought to proceed via a radical-mediated process.[5]

-

Prenyltransferases (PTs): These enzymes are responsible for the prenylation of the benzofuran core, adding isoprenoid moieties to create compounds like moracin C and moracin N.[2]

-

Further P450-mediated modifications: Additional P450 enzymes catalyze further hydroxylations and other modifications to produce the diverse array of moracin derivatives, such as moracin O and moracin D.[2]

Furanocoumarins: A Prominent Class of Plant Benzofurans

Furanocoumarins, such as psoralen (B192213) and angelicin, are another major group of benzofuran derivatives in plants, particularly abundant in the Apiaceae and Rutaceae families. Their biosynthesis also originates from the phenylpropanoid pathway, with umbelliferone (B1683723) (7-hydroxycoumarin) serving as a key precursor. The formation of the furan ring involves prenylation of the coumarin (B35378) core followed by oxidative cyclization.

II. Fungal and Bacterial Origins of Benzofuran Compounds

While plants are a major source, fungi and bacteria also contribute to the diversity of naturally occurring benzofuran compounds. The biosynthetic pathways in these microorganisms often differ significantly from those in plants and frequently involve polyketide synthases.

Fungal Biosynthesis: The Role of Polyketide Synthases

In fungi, the biosynthesis of some aromatic compounds, including those with furan and benzofuran moieties, is often attributed to polyketide synthases (PKSs).[6] These large, multifunctional enzymes utilize acyl-CoA precursors to construct complex polyketide chains that can subsequently undergo cyclization and modification to form a variety of secondary metabolites.

While specific benzofuran biosynthetic gene clusters in fungi are still being fully elucidated, genomic studies have identified numerous PKS gene clusters in various fungal species, suggesting a rich and largely untapped source of novel benzofuran compounds.[3][6] For instance, the biosynthesis of asperfuranone in Aspergillus nidulans involves a gene cluster containing two PKSs.[3]

Bacterial Biosynthesis: Emerging Evidence

Evidence for benzofuran biosynthesis in bacteria is also emerging. Some bacterial species are known to possess gene clusters encoding for PKS and other tailoring enzymes that could potentially be involved in the production of benzofuran derivatives. For example, some Streptomyces species, known for their prolific production of secondary metabolites, contain numerous biosynthetic gene clusters, some of which are predicted to produce polyketide-derived aromatic compounds.[1] Further research is needed to functionally characterize these gene clusters and identify their benzofuran products.

III. Quantitative Data on Naturally Occurring Benzofuran Compounds

The concentration of benzofuran compounds in their natural sources can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data for representative benzofuran compounds.

Table 1: Concentration of Moracins and Related Compounds in Morus species.

| Compound | Plant Species | Tissue | Concentration | Reference(s) |

| Morusin | Morus alba | Root Bark | 10.98 ± 10.49 mg/g | [4] |

| Morusin | Morus alba | Twigs | 2.63 ± 1.97 mg/g | [4] |

| Morusin | Morus alba | Fruits | 0.11 ± 0.10 mg/g | [4] |

| Moracin | Morus alba | Seeds | 4.7–7.2 mg/100 g | [5] |

| 4-Prenylmoracin | Morus alba | Seeds | 10.5–43.3 mg/100 g | [5] |

| Oxyresveratrol | Morus alba | Twigs | Not specified | [7] |

| Moracin | Morus alba | Twigs | Not specified | [7] |

Table 2: Concentration of Eupomatenoids in Piper rivinoides.

| Compound | Tissue | Concentration (µg/g dry weight) | Reference(s) |

| Eupomatenoid-5 | Leaves | ~1600 | [8] |

| Eupomatenoid-5 | Branches | ~800 | [8] |

| Eupomatenoid-5 | Stems | ~800 | [8] |

| Eupomatenoid-5 | Roots | ~150 | [8] |

| Eupomatenoid-6 | Leaves | ~1400 | [8] |

| Eupomatenoid-6 | Branches | ~700 | [8] |

| Eupomatenoid-6 | Stems | ~700 | [8] |

| Eupomatenoid-6 | Roots | ~120 | [8] |

| Conocarpan | Leaves | ~1200 | [8] |

| Conocarpan | Branches | ~600 | [8] |

| Conocarpan | Stems | ~600 | [8] |

| Conocarpan | Roots | ~100 | [8] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of benzofuran biosynthesis.

Quantification of Moracins in Morus alba by HPLC-DAD

This protocol is adapted from established methods for the analysis of phenolic compounds in Morus species.[9][10]

Objective: To quantify the concentration of moracins in different tissues of Morus alba.

Materials:

-

Plant material (e.g., root bark, twigs, leaves)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

-

Moracin standards (e.g., morusin, moracin C)

-

HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Freeze-dry the plant material and grind it into a fine powder.

-

Accurately weigh approximately 1 g of the powdered material into a centrifuge tube.

-

Add 10 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-30 min: 10-50% B

-

30-40 min: 50-90% B

-

40-45 min: 90% B

-

45-50 min: 90-10% B

-

50-60 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at 280 nm and 320 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each moracin compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the moracins in the plant extracts by comparing their peak areas to the calibration curve.

-

Figure 2: Workflow for HPLC-DAD analysis of moracins.

Heterologous Expression and Functional Characterization of a Putative Benzofuran-Forming Cytochrome P450

This protocol provides a general framework for expressing a candidate plant P450 enzyme in yeast and assaying its activity.[11]

Objective: To determine if a candidate P450 from Morus alba can catalyze the oxidative cyclization of a stilbene precursor to form a benzofuran.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae WAT11)

-

Candidate P450 cDNA cloned into an entry vector

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, SG-Ura)

-

Stilbene substrate (e.g., oxyresveratrol)

-

Microsome isolation buffer

-

NADPH

-

HPLC system for product analysis

Procedure:

-

Cloning and Yeast Transformation:

-

Clone the full-length cDNA of the candidate P450 into the yeast expression vector.

-

Transform the expression construct into competent yeast cells using the lithium acetate (B1210297) method.

-

Select for transformants on SD-Ura plates.

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into SD-Ura liquid medium and grow overnight.

-

Inoculate a larger culture of SG-Ura medium with the overnight culture to an OD600 of 0.4.

-

Induce protein expression by adding galactose to a final concentration of 2% and incubate for 24-48 hours at 30 °C.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, NADPH, and the stilbene substrate in a suitable buffer.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Evaporate the solvent and redissolve the residue in methanol.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC, comparing the retention time and UV spectrum to an authentic standard of the expected benzofuran product (if available).

-

For further confirmation, collect the product peak and analyze by mass spectrometry.

-

Figure 3: Workflow for heterologous expression and characterization of a P450 enzyme.

V. Conclusion

The biological origins of benzofuran compounds are diverse and complex, spanning across the plant, fungal, and bacterial kingdoms. In plants, the phenylpropanoid pathway serves as the primary route for the biosynthesis of a wide array of benzofurans, including the well-characterized moracins and furanocoumarins. The enzymatic machinery, particularly the roles of stilbene synthases and cytochrome P450s, is beginning to be unraveled, offering exciting prospects for metabolic engineering. In microorganisms, polyketide synthases are emerging as key players in the construction of the benzofuran scaffold, although much of their biosynthetic potential remains to be explored.

The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers in the field. Further elucidation of the biosynthetic pathways of benzofurans, particularly the precise mechanisms of ring formation and the characterization of novel enzymes from diverse organisms, will undoubtedly pave the way for the development of new and improved therapeutic agents based on this versatile chemical scaffold.

References

- 1. Streptomyces sp. VN1, a producer of diverse metabolites including non-natural furan-type anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Analysis of Morusin from <i>Ramulus mori</i> by HPLC-DAD, Its Distribution <i>in Vivo</i> and Differentiation in the Cultivated Mulberry Species [file.scirp.org]

- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative Cyclization in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Euparin and its Derivatives for Researchers and Drug Development Professionals

Introduction

Euparin (B158306) is a naturally occurring benzofuran (B130515) derivative found in various plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiviral, antimicrobial, and antioxidant properties.[1][2] The structural modification of euparin, such as the introduction of an ethoxy group to form ethoxyeuparin and other derivatives, presents a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for euparin, serving as a foundational reference for the characterization of its derivatives. Detailed experimental protocols for synthesis and spectroscopic analysis are included, along with a visualization of a key signaling pathway influenced by euparin derivatives.

Spectroscopic Data of Euparin

The following tables summarize the key spectroscopic data for euparin, which is essential for the structural elucidation and characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Euparin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | H-4 |

| 7.15 | s | 1H | H-7 |

| 6.80 | s | 1H | H-3 |

| 5.40 | q | 1H | =CH (isopropenyl) |

| 5.10 | q | 1H | =CH (isopropenyl) |

| 2.60 | s | 3H | -COCH3 |

| 2.15 | s | 3H | -CH3 (isopropenyl) |

Table 2: 13C NMR Spectroscopic Data for Euparin [3]

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | C=O |

| 163.5 | C-2 |

| 158.0 | C-7a |

| 145.0 | C-6 |

| 132.0 | C-5 |

| 128.0 | C-3a |

| 122.0 | C (isopropenyl) |

| 115.0 | CH2 (isopropenyl) |

| 111.0 | C-4 |

| 105.0 | C-3 |

| 95.0 | C-7 |

| 26.0 | -COCH3 |

| 22.0 | -CH3 (isopropenyl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Euparin [4][5]

| m/z | Relative Intensity (%) | Assignment |

| 216 | 100 | [M]+ |

| 201 | 80 | [M-CH3]+ |

| 173 | 40 | [M-COCH3]+ |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for Euparin

| Wavenumber (cm-1) | Assignment |

| 3350 | O-H stretch (phenolic) |

| 1640 | C=O stretch (aromatic ketone) |

| 1610, 1580 | C=C stretch (aromatic) |

| 1270 | C-O stretch (furan) |

| 850 | C-H bend (aromatic) |

Experimental Protocols

Synthesis of Euparin Derivatives (Chalcones)[6]

A mixture of euparin (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) is dissolved in ethanol (B145695) (20 mL). To this solution, an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired euparin-derived chalcone.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 500 MHz for 1H and 100 or 125 MHz for 13C) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[4][5] The sample is introduced via a direct insertion probe or after separation by gas chromatography.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer using KBr pellets or as a thin film.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of euparin derivatives.

Proposed Signaling Pathway Inhibition by Euparin Derivatives

Euparin and its derivatives have been investigated for their potential to inhibit key enzymes involved in metabolic diseases. For instance, certain euparin-derived chalcones have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are important targets in the management of type 2 diabetes.[6]

Caption: Inhibition of α-glucosidase and PTP1B signaling by euparin derivatives.

Conclusion

This technical guide provides a foundational set of spectroscopic data for euparin, which is invaluable for the synthesis and characterization of its derivatives, including ethoxyeuparin. The provided experimental protocols offer a starting point for the preparation and analysis of these novel compounds. The visualization of the experimental workflow and a key signaling pathway targeted by euparin derivatives aims to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further research into the spectroscopic properties and biological activities of ethoxyeuparin and other derivatives is warranted to explore their full therapeutic potential.

References

- 1. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Euparin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Euparin (B158306), a naturally occurring benzofuran, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological properties of euparin derivatives, with a focus on their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Inhibitory Activity against Enzymes Implicated in Type 2 Diabetes

Recent studies have highlighted the potential of euparin derivatives as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes mellitus.[1] A series of chalcone (B49325) derivatives of euparin were synthesized and evaluated for their inhibitory effects on these enzymes.

Quantitative Data: Inhibition of α-Glucosidase and PTP1B

| Compound | Target Enzyme | IC50 (µM) |

| 12 | α-Glucosidase | 39.77[1] |

| PTP1B | 39.31[1] | |

| 15 | α-Glucosidase | 9.02[1] |

| PTP1B | 3.47[1] |

Table 1: Inhibitory activity (IC50 values) of selected euparin derivatives against α-glucosidase and PTP1B.[1]

Experimental Protocol: Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase was determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The assay mixture, containing the enzyme, buffer, and varying concentrations of the test compound, was incubated prior to the addition of the substrate. The reaction was initiated by the addition of pNPG and the absorbance was measured at 405 nm. The percentage of inhibition was calculated by comparing the absorbance of the test sample with that of the control. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was then determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The inhibitory activity against PTP1B was evaluated using p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The enzyme was pre-incubated with different concentrations of the euparin derivatives in a buffer solution. The reaction was started by the addition of pNPP. After a defined incubation period, the reaction was terminated, and the amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm. The IC50 values were calculated from the dose-response curves.

Signaling Pathway: Regulation of Glucose Homeostasis

The dual inhibition of α-glucosidase and PTP1B by euparin derivatives represents a promising strategy for the management of type 2 diabetes. α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, euparin derivatives can enhance insulin sensitivity and improve glucose uptake and metabolism.

References

Euparin from Eupatorium Species: A Technical Guide on its Discovery, History, and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euparin (B158306), a naturally occurring benzofuran (B130515) derivative, has been isolated from various species of the Eupatorium genus. First identified in 1939, this compound has since been the subject of research exploring its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery and history of euparin, detailing its isolation and characterization. It presents a compilation of its biological activities, including antiviral, antidepressant, antioxidant, and antifungal effects, supported by quantitative data where available. Detailed experimental protocols for key assays and a visualization of its known signaling pathways are provided to support further research and development efforts.

Discovery and History

The discovery of euparin dates back to the early 20th century, with its initial isolation from Eupatorium purpureum. The chemical structure of euparin was subsequently elucidated in 1939 by Kamthong and Robertson, who identified it as a benzofuran derivative[1].

Decades later, interest in the pharmacological potential of Eupatorium species led to further investigations. A notable example is the bioassay-guided fractionation of an organic extract from Eupatorium buniifolium, which was found to possess significant antiviral activity against poliovirus. This investigation led to the re-isolation and identification of euparin as the primary active compound responsible for this effect[1]. This work highlighted the potential of traditional medicinal plants as sources for novel therapeutic agents and renewed interest in the biological activities of euparin.

Physicochemical Properties

Euparin is characterized by the following molecular structure and properties:

-

Chemical Name: 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone

-

Molecular Formula: C₁₃H₁₂O₃

-

Molecular Weight: 216.23 g/mol

-

Appearance: Solid powder

-

Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Biological Activities and Quantitative Data

Euparin has been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data for these effects.

Table 1: Antiviral Activity of Euparin against Poliovirus Types 1, 2, and 3

| Virus Serotype | EC₅₀ (µg/mL) | Cytotoxicity (CC₅₀, µg/mL) | Selectivity Index (SI) |

| Poliovirus 1 | 0.47 ± 0.05 | 133.9 ± 12.1 | 284.9 |

| Poliovirus 2 | 0.12 ± 0.01 | 128.2 ± 9.8 | 1068 |

| Poliovirus 3 | 0.15 ± 0.01 | 128.2 ± 9.8 | 854.7 |

Data from plaque reduction assay in Vero cells.[1]

Table 2: Antidepressant-like Effects of Euparin in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model

| Treatment Group | Dose (mg/kg) | Effect on Monoamine Neurotransmitters | Effect on Monoamine Oxidase (MAO) | Effect on Reactive Oxygen Species (ROS) |

| Euparin | 8 | Increased | Decreased | Decreased |

| Euparin | 16 | Increased | Decreased | Decreased |

| Euparin | 32 | Increased | Decreased | Decreased |

Table 3: Antioxidant and Antifungal Activity of Euparin

| Activity | Assay | Target Organism | Quantitative Data |

| Antioxidant | - | - | Moderate activity reported |

| Antifungal | - | Trichophyton mentagrophytes | Activity reported |

Note: Specific IC₅₀ and MIC values for antioxidant and antifungal activities, respectively, were not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Antidepressant Activity: The SAT1/NMDAR2B/BDNF Signaling Pathway

Euparin has been shown to exert antidepressant-like effects by modulating the SAT1/NMDAR2B/BDNF signaling pathway. In a mouse model of depression, euparin treatment restored the decreased expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF). This suggests that euparin's antidepressant properties may be mediated through the regulation of this pathway, which is crucial for neuronal survival, plasticity, and neurotransmitter function.

References

An In-depth Technical Guide on the Solubility of trans-2,3-Dihydro-3-ethoxyeuparin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-2,3-Dihydro-3-ethoxyeuparin, a compound of interest in life sciences research. Due to the limited availability of direct quantitative solubility data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview based on the solubility characteristics of structurally related dihydrobenzofuran derivatives. Furthermore, it outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of this and similar compounds. This guide also includes a visualization of a representative synthetic pathway for related compounds to provide a broader context for researchers working with this class of molecules.

Introduction to trans-2,3-Dihydro-3-ethoxyeuparin

trans-2,3-Dihydro-3-ethoxyeuparin is a natural product derivative belonging to the benzofuran (B130515) class of compounds. Molecules within this class, such as the parent compound euparin, have demonstrated a range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1] The structural characteristics of trans-2,3-Dihydro-3-ethoxyeuparin, including its heterocyclic dihydrobenzofuran core, suggest its potential significance in medicinal chemistry and drug discovery programs. A critical physicochemical parameter for the advancement of any compound in a research and development pipeline is its solubility in various solvent systems, which influences everything from reaction conditions for synthesis to formulation for biological assays.

Qualitative Solubility Profile of Structurally Related Compounds

Based on this information, the following solvents are likely to be effective in dissolving trans-2,3-Dihydro-3-ethoxyeuparin:

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Tetrahydrofuran (THF)

It is important to note that while these solvents are suitable for solubilizing related compounds for reaction purposes, their appropriateness for biological assays would need to be carefully considered due to potential cellular toxicity.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in mg/mL or mol/L) for trans-2,3-Dihydro-3-ethoxyeuparin in a range of solvents has not been reported in the scientific literature. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Polar Protic | ||||

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Non-Polar | ||||

| Toluene | ||||

| Hexane | ||||

| Dichloromethane |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of trans-2,3-Dihydro-3-ethoxyeuparin using the widely accepted shake-flask method. This method is considered the gold standard for its accuracy and reliability.

4.1. Materials and Equipment

-

trans-2,3-Dihydro-3-ethoxyeuparin (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid trans-2,3-Dihydro-3-ethoxyeuparin to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of trans-2,3-Dihydro-3-ethoxyeuparin of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Analyze the filtered saturated solution (the filtrate) using the same HPLC method.

-

Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) and molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Synthetic Pathway for trans-2,3-diaryl-dihydrobenzofurans

This diagram outlines a generalized synthetic approach for a class of compounds structurally related to trans-2,3-Dihydro-3-ethoxyeuparin, leveraging a persistent radical effect.[3]

Caption: Synthesis of trans-2,3-diaryl-dihydrobenzofurans.

Conclusion

While direct solubility data for trans-2,3-Dihydro-3-ethoxyeuparin remains to be published, this guide provides a foundational understanding based on related chemical structures and outlines a robust experimental protocol for its determination. The provided workflow and synthetic context aim to support researchers and drug development professionals in their work with this and similar dihydrobenzofuran compounds. The generation of accurate solubility data through the described methods will be invaluable for the future development and application of this compound.

References

The Stereochemical Landscape of Dihydrobenzofuran Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged motif in a vast array of natural products, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The stereochemistry of these molecules plays a pivotal role in their biological function, making a thorough understanding of their three-dimensional structure essential for drug discovery and development. This technical guide provides an in-depth exploration of the stereochemistry of dihydrobenzofuran natural products, focusing on their structural elucidation, biosynthetic origins, and the experimental protocols used to determine their absolute and relative configurations.

Structural Diversity and Stereochemical Complexity

Dihydrobenzofuran natural products encompass a wide range of structural classes, including lignans, neolignans, and flavonoids. The core 2,3-dihydrobenzofuran ring system typically possesses chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers. The substitution patterns on both the dihydrofuran and the benzofuran (B130515) rings further contribute to the structural diversity and complexity of these compounds.

The relative stereochemistry of the substituents at C2 and C3 (cis or trans) significantly influences the overall shape of the molecule and, consequently, its interaction with biological targets. The determination of this relative stereochemistry is a crucial first step in the structural elucidation process.

Biosynthesis and Stereochemical Control

The biosynthesis of dihydrobenzofuran natural products often involves enzymatic reactions that impart a high degree of stereochemical control. A prominent example is the proposed biosynthetic pathway of rocaglamide, a potent anticancer agent. This pathway is believed to involve a key cycloaddition reaction between a flavonoid precursor and a cinnamic acid derivative, followed by a series of rearrangements to form the characteristic cyclopenta[b]benzofuran core.[1][2][3]

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of trans-2,3-Dihydro-3-ethoxyeuparin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of trans-2,3-Dihydro-3-ethoxyeuparin, a derivative of the natural product euparin (B158306). The synthetic strategy is centered on a highly enantioselective organocatalyzed intramolecular oxa-Michael addition to construct the chiral trans-2,3-disubstituted dihydrobenzofuran core. This key step is preceded by the synthesis of a requisite chalcone-like precursor via a Claisen-Schmidt condensation. This application note offers a comprehensive guide, including detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow, to facilitate the replication and adaptation of this methodology in a research and drug development setting.

Introduction

Euparin and its derivatives are a class of benzofuran (B130515) natural products that have garnered significant interest due to their diverse biological activities. The precise stereochemical control in the synthesis of these molecules is often crucial for their pharmacological efficacy. This protocol details a robust and highly enantioselective route to access the trans-diastereomer of 2,3-Dihydro-3-ethoxyeuparin. The key transformation is an intramolecular oxa-Michael addition of a phenolic hydroxyl group to an α,β-unsaturated enone, catalyzed by a chiral primary amine-thiourea organocatalyst. This method, adapted from the work of Lu et al. (2012), provides excellent control over the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring system[1].

Synthetic Scheme

The overall synthetic approach is a two-step process starting from a substituted o-hydroxyacetophenone. The first step involves the synthesis of an enone precursor via a Claisen-Schmidt condensation, followed by the key enantioselective intramolecular oxa-Michael addition.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the enantioselective synthesis.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxy-4-acetyl-3-isopropenylphenyl)-3-ethoxyprop-2-en-1-one (Enone Precursor)

This procedure is a representative Claisen-Schmidt condensation adapted for the synthesis of the enone precursor.

Materials:

-

2-Hydroxy-4-acetyl-3-isopropenylacetophenone

-

Ethoxyacetaldehyde (or a suitable precursor/equivalent)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-4-acetyl-3-isopropenylacetophenone (1.0 eq) in ethanol.

-

To this solution, add ethoxyacetaldehyde (1.1 eq).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.

-

The crude product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure enone precursor.

Step 2: Enantioselective Synthesis of trans-2,3-Dihydro-3-ethoxyeuparin

This protocol is based on the general method for the enantioselective synthesis of trans-dihydrobenzofurans developed by Lu et al. (2012)[1].

Materials:

-

(E)-1-(2-hydroxy-4-acetyl-3-isopropenylphenyl)-3-ethoxyprop-2-en-1-one (Enone Precursor)

-

(R,R)-1,2-diphenylethylamine-derived primary amine-thiourea catalyst

-

Toluene (B28343), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the enone precursor (1.0 eq) and the chiral primary amine-thiourea catalyst (0.1 eq).

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the desired temperature (optimization may be required, typically ranging from room temperature to 60 °C) and monitor the progress by TLC.

-

Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched trans-2,3-Dihydro-3-ethoxyeuparin.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis, based on analogous reactions reported in the literature[1].

Table 1: Reaction Conditions and Yields for the Enantioselective Cyclization

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 25 | 48 | 85-95 |

| 2 | 5 | 40 | 36 | 80-90 |

| 3 | 10 | 60 | 24 | 90-98 |

Table 2: Stereochemical Outcome of the Enantioselective Cyclization

| Entry | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) |

| 1 | >95:5 | 94-99 |

| 2 | >95:5 | 92-98 |

| 3 | 90:10 | 96-99 |

Signaling Pathway/Reaction Mechanism

The key enantioselective step proceeds through a well-defined transition state organized by the bifunctional organocatalyst. The thiourea (B124793) moiety of the catalyst activates the enone through hydrogen bonding, while the primary amine activates the phenolic hydroxyl group, facilitating the intramolecular conjugate addition.

Diagram of the Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective cyclization.

Conclusion

The described synthetic route provides an efficient and highly stereoselective method for the preparation of trans-2,3-Dihydro-3-ethoxyeuparin. The use of a chiral primary amine-thiourea organocatalyst in the key intramolecular oxa-Michael addition step ensures high enantiopurity of the final product. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug development for the synthesis of euparin derivatives and other structurally related chiral dihydrobenzofurans.

References

Application Notes and Protocols for the Isolation of Euparin Derivatives from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin (B158306) and its derivatives are a class of naturally occurring benzofurans found in various plant species, particularly within the Asteraceae family. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antidepressant properties. This document provides detailed protocols for the isolation and purification of euparin derivatives from plant materials, methods for their quantification, and an overview of their known biological signaling pathways to aid in further research and drug development.

Data Presentation

The yield of euparin derivatives can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data from representative studies.

| Plant Species | Plant Part | Extraction Method | Solvent System | Compound | Yield (% w/w of dried plant material) | Purity (%) | Reference |

| Eupatorium buniifolium | Aerial parts | Maceration | Dichloromethane (B109758):Methanol (B129727) (1:1) | Euparin | 0.0078% | >95% | [1] |

| Nephelium lappaceum | Leaves | Soxhlet Extraction | Methanol | Mixed Phytochemicals | Not Specified | Not Specified | [2] |

| Bryophyllum pinnatum | Leaves | Maceration | Chloroform | Mixed Phytochemicals | Not Specified | Not Specified | [3] |

| Bryophyllum pinnatum | Leaves | Soxhlet Extraction | Chloroform | Mixed Phytochemicals | Not Specified | Not Specified | [3] |

| Cassia fistula L. | Roots | Maceration | Ethyl Acetate (B1210297) | Mixed Phytochemicals | Lower than Soxhlet | Not Specified | [4] |

| Cassia fistula L. | Roots | Soxhlet Extraction | Ethyl Acetate | Mixed Phytochemicals | Higher than Maceration | Not Specified | [4] |

Experimental Protocols

Protocol 1: Isolation of Euparin from Eupatorium buniifolium by Maceration and Column Chromatography

This protocol is adapted from a study reporting the successful isolation of euparin with antiviral activity.[1]

1. Plant Material Preparation:

-

Air-dry the aerial parts of Eupatorium buniifolium.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction by Maceration:

-

Macerate 500 g of the powdered plant material with a 1:1 (v/v) mixture of dichloromethane and methanol for 24 hours at room temperature.

-

Filter the extract using a vacuum filter.

-

Repeat the maceration process twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude organic extract.

3. Bioassay-Guided Fractionation by Open Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

-

Column Preparation: Prepare a slurry of 300 g of silica gel in hexane (B92381) and pour it into a glass column. Allow the silica gel to settle and equilibrate the column with hexane.

-

Sample Loading: Dissolve 30 g of the crude organic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Hexane:Ethyl Acetate (100:0 to 0:100)

-

Ethyl Acetate:Methanol (100:0 to 0:100)

-

-